molecular formula C22H21N5O2S2 B11448223 N-pyridin-2-yl-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide

N-pyridin-2-yl-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide

Cat. No.: B11448223
M. Wt: 451.6 g/mol
InChI Key: QBVIPZIJRGDZNJ-UHFFFAOYSA-N
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Description

N-pyridin-2-yl-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring, a sulfur atom, and a unique tetracyclic structure, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-2-yl-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. The reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . This method promotes C–C bond cleavage and is both mild and metal-free .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions would be essential to ensure high yield and purity. The scalability of the reaction conditions, such as temperature, pressure, and reagent concentrations, would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-pyridin-2-yl-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler amides or thiols.

Scientific Research Applications

N-pyridin-2-yl-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-pyridin-2-yl-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-pyridin-2-yl-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide is unique due to its complex tetracyclic structure and the presence of sulfur, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21N5O2S2

Molecular Weight

451.6 g/mol

IUPAC Name

N-pyridin-2-yl-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H21N5O2S2/c1-12-14-9-29-22(2,3)8-13(14)17-18-19(31-20(17)26-12)21(25-11-24-18)30-10-16(28)27-15-6-4-5-7-23-15/h4-7,11H,8-10H2,1-3H3,(H,23,27,28)

InChI Key

QBVIPZIJRGDZNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2COC(CC2=C3C4=C(C(=NC=N4)SCC(=O)NC5=CC=CC=N5)SC3=N1)(C)C

Origin of Product

United States

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